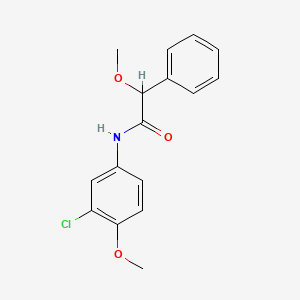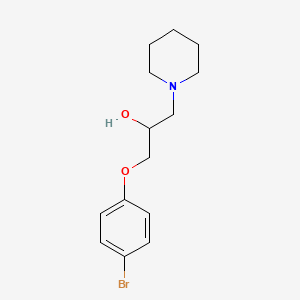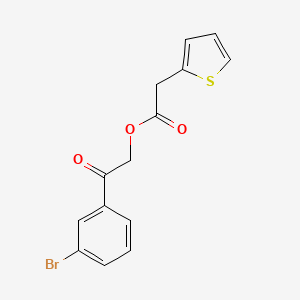![molecular formula C22H31N3O B3933402 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3933402.png)
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been shown to act as a modulator of multiple signaling pathways, including the dopamine and serotonin pathways. The compound has been shown to inhibit the activity of enzymes involved in the metabolism of dopamine and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been linked to the therapeutic effects of the compound.
Biochemical and Physiological Effects
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. The compound has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory conditions. Additionally, it has been shown to have anxiolytic and antidepressant effects, which may be beneficial in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high potency. The compound has been shown to have activity at low concentrations, which makes it a useful tool in studying biological pathways. Additionally, the compound has good solubility in water, which makes it easy to use in various experimental setups. However, one of the limitations of using this compound is its limited availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol. One direction is to further study the mechanism of action of the compound. Understanding how the compound modulates various signaling pathways can help identify potential therapeutic targets for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. This can help determine the optimal dosing and administration route for the compound in clinical settings. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans. Clinical trials are needed to determine the potential therapeutic applications of 2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol in humans.
Aplicaciones Científicas De Investigación
2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, Parkinson's disease, and depression. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-[1-cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-14-10-21-17-24(12-13-25(21)20-6-2-1-3-7-20)16-18-8-9-22-19(15-18)5-4-11-23-22/h4-5,8-9,11,15,20-21,26H,1-3,6-7,10,12-14,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRBLGWSAHONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3933321.png)
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B3933365.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)
![N-(3-fluorophenyl)-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B3933387.png)
![4-ethoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933389.png)


![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3933407.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)
![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)

![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933439.png)